molecular formula C12H20N2O3 B4184488 N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide

N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide

Cat. No. B4184488
M. Wt: 240.30 g/mol
InChI Key: BBOSWTFMSXVPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide, also known as TFP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFP is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying various biological processes. In

Mechanism of Action

N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide is an allosteric modulator of the transient receptor potential vanilloid 1 (TRPV1) ion channel. N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide binds to a site on TRPV1 that is distinct from the capsaicin-binding site, resulting in a potentiation of TRPV1 activity. The exact mechanism by which N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide modulates TRPV1 activity is still under investigation.
Biochemical and Physiological Effects:
N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide has been shown to increase the sensitivity of TRPV1 to capsaicin and other agonists, resulting in enhanced calcium influx. N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide has also been shown to potentiate the activity of other ion channels, including the acid-sensing ion channel (ASIC) and the voltage-gated sodium channel (Nav1.7). In addition, N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide has been shown to inhibit the activity of the P2X7 receptor, a ligand-gated ion channel involved in immune responses.

Advantages and Limitations for Lab Experiments

N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide is a useful tool for studying various biological processes, particularly those involving ion channels and calcium signaling. N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide is relatively easy to synthesize and can be used in a wide range of experimental systems, including cell culture, electrophysiology, and in vivo animal models. However, N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide has some limitations, including its potential for off-target effects and its relatively short half-life.

Future Directions

There are many potential future directions for research involving N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide. One area of interest is the development of more potent and selective TRPV1 modulators based on the structure of N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide. Another area of interest is the investigation of the role of TRPV1 in pain and inflammation, and the potential therapeutic applications of TRPV1 modulators in these conditions. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide and its effects on other ion channels and signaling pathways.

Scientific Research Applications

N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide has been used in a wide range of scientific research applications, including the study of ion channels, G protein-coupled receptors, and protein-protein interactions. N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide has also been used as a tool to study the role of calcium signaling in various biological processes.

properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11-5-1-7-14(11)8-3-6-13-12(16)10-4-2-9-17-10/h10H,1-9H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOSWTFMSXVPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.